rtTTP

Beschreibung

BenchChem offers high-quality rtTTP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rtTTP including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

152158-09-3 |

|---|---|

Molekularformel |

C10H15N2O13P3S |

Molekulargewicht |

496.22 g/mol |

IUPAC-Name |

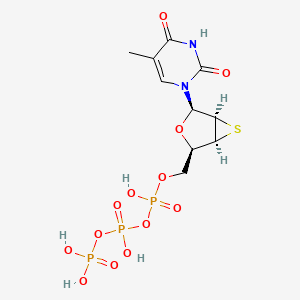

[hydroxy-[[(1S,2R,4R,5R)-4-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15N2O13P3S/c1-4-2-12(10(14)11-8(4)13)9-7-6(29-7)5(23-9)3-22-27(18,19)25-28(20,21)24-26(15,16)17/h2,5-7,9H,3H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17)/t5-,6+,7+,9-/m1/s1 |

InChI-Schlüssel |

CRXKEUULXKZHHS-UTSKPXGSSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2C3C(S3)C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]3[C@@H](S3)[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2C3C(S3)C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Andere CAS-Nummern |

152158-10-6 |

Synonyme |

1-(2',3'-epithio-2',3'-dideoxy-beta-D-lyxofuranosyl)thymine 5'-triphosphate ltTTP |

Herkunft des Produkts |

United States |

A Technical Guide to Ribonucleoside Triphosphates (rNTPs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ribonucleoside triphosphates (rNTPs), covering their fundamental biochemistry, cellular functions, and metabolism. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the roles of rNTPs in various biological processes. This guide includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of these essential molecules.

Core Concepts: Structure and Function of rNTPs

Ribonucleoside triphosphates are the fundamental building blocks for the synthesis of ribonucleic acid (RNA).[1][2][3] Each rNTP molecule is composed of three key components: a ribose sugar, a nitrogenous base, and three phosphate groups.[1][2][4] The nitrogenous base can be a purine (adenine or guanine) or a pyrimidine (cytosine or uracil), which defines the four common rNTPs: adenosine triphosphate (ATP), guanosine triphosphate (GTP), cytidine triphosphate (CTP), and uridine triphosphate (UTP).

The functions of rNTPs are multifaceted and critical for cellular life:

-

RNA Synthesis: rNTPs serve as the precursor molecules for the transcription of DNA into RNA by RNA polymerases.[1][2]

-

Energy Metabolism: The hydrolysis of the phosphoanhydride bonds in ATP and GTP releases a significant amount of energy, which is harnessed to drive numerous cellular reactions.[1]

-

Cellular Signaling: GTP plays a pivotal role in signal transduction pathways mediated by G-proteins.[5][6]

-

Metabolic Precursors: rNTPs are the precursors for the synthesis of deoxyribonucleoside triphosphates (dNTPs), the building blocks of DNA. This conversion is catalyzed by the enzyme ribonucleotide reductase.

Quantitative Data on rNTPs

The intracellular concentrations of rNTPs are tightly regulated and are significantly higher than those of dNTPs.[4][7] This concentration difference is crucial for maintaining the fidelity of DNA replication, as DNA polymerases have a higher chance of erroneously incorporating rNTPs.[4][7]

| Cell Type | ATP (μM) | GTP (μM) | CTP (μM) | UTP (μM) | Reference |

| Human Macrophages | 1,520 ± 230 | 480 ± 70 | 220 ± 40 | 540 ± 80 | [8] |

| Activated PBMCs | 3,200 ± 450 | 980 ± 140 | 650 ± 90 | 1,600 ± 230 | [8] |

| G(o)/G1-synchronized mammalian cells | dNTP pools are ~5% of S-phase cells | - | - | - | [9] |

Metabolism of rNTPs: Synthesis and Regulation

The biosynthesis of rNTPs occurs through two primary pathways: the de novo pathway and the salvage pathway.

-

De Novo Synthesis: This pathway synthesizes purines and pyrimidines from simpler precursor molecules. The purine ring is assembled on a ribose-5-phosphate scaffold, while the pyrimidine ring is synthesized first and then attached to ribose-5-phosphate.[10][11] The de novo pathway is an energy-intensive process, consuming ATP for the synthesis of IMP, the precursor for AMP and GMP.[12]

-

Salvage Pathway: This pathway recycles bases and nucleosides that are released from the degradation of RNA and DNA. This is a more energy-efficient way to produce rNTPs.

The regulation of rNTP synthesis is complex and involves feedback inhibition of key enzymes in the biosynthetic pathways to maintain a balanced pool of nucleotides.

Experimental Protocols

Quantification of Intracellular rNTPs by HPLC

This protocol outlines a method for the extraction and quantification of rNTPs from cultured cells using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cultured cells

-

Ice-cold 0.6 M trichloroacetic acid (TCA)

-

1.5 M potassium hydroxide (KOH)

-

HPLC system with a UV detector

-

Anion-exchange column

-

rNTP standards (ATP, GTP, CTP, UTP)

Procedure:

-

Cell Lysis and Extraction:

-

Wash cultured cells with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold 0.6 M TCA to the cells and incubate on ice for 15 minutes to precipitate macromolecules.

-

Scrape the cells and transfer the suspension to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the acid-soluble nucleotides.

-

-

Neutralization:

-

Neutralize the supernatant by adding 1.5 M KOH until the pH reaches 7.0.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

-

HPLC Analysis:

-

Filter the neutralized extract through a 0.22 µm filter.

-

Inject the sample into the HPLC system.

-

Separate the nucleotides on an anion-exchange column using a phosphate buffer gradient.

-

Detect the rNTPs by their UV absorbance at 254 nm.

-

-

Quantification:

-

Create a standard curve using known concentrations of ATP, GTP, CTP, and UTP.

-

Determine the concentration of each rNTP in the samples by comparing their peak areas to the standard curve.

-

In Vitro Transcription (IVT)

This protocol describes a standard procedure for synthesizing RNA in vitro using a DNA template and T7 RNA polymerase.[13][14]

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

10x Transcription Buffer

-

rNTP solution (ATP, GTP, CTP, UTP, each at 10 mM)

-

RNase Inhibitor

-

Nuclease-free water

Procedure:

-

Reaction Setup:

-

In a nuclease-free tube, combine the following reagents in order at room temperature:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL of 10x Transcription Buffer

-

2 µL of each rNTP (for a final concentration of 1 mM each)

-

1 µg of linearized DNA template

-

1 µL of RNase Inhibitor

-

2 µL of T7 RNA Polymerase

-

-

-

Incubation:

-

Mix the reaction gently by pipetting up and down.

-

Incubate the reaction at 37°C for 2 hours.

-

-

Template Removal:

-

Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

-

-

RNA Purification:

-

Purify the synthesized RNA using a column-based RNA purification kit or by phenol-chloroform extraction followed by ethanol precipitation.

-

-

Quantification and Analysis:

-

Determine the concentration of the purified RNA using a spectrophotometer.

-

Analyze the integrity of the RNA transcript by gel electrophoresis.

-

Visualizations of Key Pathways and Workflows

GTP-Mediated G-Protein Signaling Pathway

Guanosine triphosphate (GTP) is a crucial molecule in signal transduction, particularly in pathways involving G-protein coupled receptors (GPCRs).[5][6][15] Upon ligand binding, the GPCR activates a heterotrimeric G-protein, causing the Gα subunit to exchange GDP for GTP.[15][16] This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effector proteins.[15][16]

Caption: A simplified diagram of the G-protein signaling cascade.

Experimental Workflow for In Vitro Transcription

The process of in vitro transcription (IVT) is a fundamental technique in molecular biology for the synthesis of RNA from a DNA template.[13][14] The workflow begins with the preparation of a linear DNA template containing a promoter for a specific RNA polymerase, such as T7.[13] The transcription reaction is then assembled with the template, RNA polymerase, and rNTPs.[13][14] Following the reaction, the DNA template is removed, and the synthesized RNA is purified for downstream applications.

Caption: A flowchart illustrating the key steps in an in vitro transcription experiment.

Relationship between rNTPs and dNTPs

Ribonucleoside triphosphates (rNTPs) are the direct precursors for deoxyribonucleoside triphosphates (dNTPs), which are the building blocks of DNA. The conversion of rNTPs to dNTPs is a critical step in providing the necessary substrates for DNA replication and repair. This conversion is catalyzed by the enzyme ribonucleotide reductase (RNR), which reduces the 2'-hydroxyl group of the ribose sugar to a hydrogen atom.

Caption: The metabolic pathway for the conversion of rNTPs to dNTPs.

References

- 1. altmeyers.org [altmeyers.org]

- 2. differencebetween.com [differencebetween.com]

- 3. ddescholar.acemap.info [ddescholar.acemap.info]

- 4. rNTP - Wikipedia [en.wikipedia.org]

- 5. biomedres.us [biomedres.us]

- 6. proventainternational.com [proventainternational.com]

- 7. Current perspectives on mechanisms of ribonucleotide incorporation and processing in mammalian DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribonucleoside Triphosphates as Substrate of Human Immunodeficiency Virus Type 1 Reverse Transcriptase in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of mammalian ribonucleotide reduction and dNTP pools after DNA damage and in resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy [frontiersin.org]

- 12. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IVT Pillar Page [advancingrna.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

The Role of Recombinant Phage RNA Polymerases in In Vitro Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a cornerstone of modern molecular biology, enabling the cell-free synthesis of RNA from a DNA template. Central to this process are recombinant bacteriophage RNA polymerases (rTTPs), specifically T7, T3, and SP6 RNA polymerases. These enzymes are highly specific for their cognate promoter sequences, allowing for the precise and high-yield production of defined RNA transcripts.[1][2] This capability has become particularly crucial in the development of RNA-based therapeutics and vaccines, where large quantities of high-quality messenger RNA (mRNA) are required.[3][4] This technical guide provides an in-depth overview of the role of rTTPs in in vitro transcription, offering comparative data, detailed experimental protocols, and visualizations of key workflows and related signaling pathways.

Recombinant T7, T3, and SP6 RNA polymerases are single-subunit enzymes that share structural and functional similarities but exhibit strict promoter specificity.[5][6] T7 RNA polymerase is the most widely used of the three, known for its high processivity and efficiency, making it a popular choice for large-scale mRNA production.[5][7] SP6 and T3 polymerases, while also highly efficient, recognize their own distinct promoter sequences, providing researchers with valuable alternatives for various applications, such as the synthesis of RNA probes from vectors containing multiple cloning sites flanked by different promoters. The high specificity of these polymerases ensures that transcription initiates only at the intended promoter, leading to the synthesis of homogenous RNA populations.[1]

The applications of in vitro transcribed RNA are vast and continue to expand. In the realm of drug discovery and development, IVT is instrumental in producing mRNA for vaccines and protein replacement therapies.[2][4] Beyond therapeutics, IVT-synthesized RNA is used to generate small interfering RNAs (siRNAs) for functional genomics studies, RNA probes for hybridization assays, and large quantities of RNA for structural and functional analyses.[2] The versatility of IVT allows for the incorporation of modified nucleotides, enabling the production of RNA with enhanced stability and reduced immunogenicity, a critical feature for therapeutic applications.

Data Presentation: Comparative Analysis of rTTPs

The selection of an appropriate RNA polymerase is critical for the success of an in vitro transcription reaction. The following tables summarize key quantitative and qualitative characteristics of T7, T3, and SP6 RNA polymerases to aid in this selection process.

| Feature | T7 RNA Polymerase | T3 RNA Polymerase | SP6 RNA Polymerase |

| Promoter Recognition | Highly specific for T7 promoter | Highly specific for T3 promoter | Highly specific for SP6 promoter |

| Relative Yield | High; often the preferred enzyme for large-scale mRNA synthesis.[5][7] Can produce >10 µg of RNA per 1 µg of DNA template.[8] | High; comparable to T7 under optimal conditions. | High; can produce higher yields than T7 for certain templates.[8] Can produce >10 µg of RNA per 1 µg of DNA template.[9] |

| Error Rate | Approximately 1 in 20,000 to 1 in 40,000 nucleotides. | Similar to T7. | Similar to T7. |

| Optimal Temperature | 37°C (standard); engineered versions can have optima up to 50-52°C.[10] | 37°C | 37°C (can be incubated up to 40°C) |

| Salt Tolerance | Activity reduced by 50% at NaCl or KCl concentrations above 150 mM.[8] | Extremely sensitive to salt; overall concentration should not exceed 50 mM. | Activity reduced by 50% at NaCl or KCl concentrations above 150 mM.[9] |

| Processivity | High | High | High |

| Mismatch Extension | Less readily extends from a mismatch compared to T3 RNA polymerase.[11] | More readily extends from a mismatch compared to T7 and SP6 RNA polymerases.[11] | Less readily extends from a mismatch compared to T3 RNA polymerase.[11] |

Table 1: General Properties and Performance Metrics of T7, T3, and SP6 RNA Polymerases.

| Component | T7 RNA Polymerase | T3 RNA Polymerase | SP6 RNA Polymerase |

| DNA Template | 1 µg linearized plasmid or PCR product | 1 µg linearized plasmid or PCR product | 1 µg linearized plasmid or PCR product |

| NTPs (each) | 2-5 mM | 0.5-2 mM | 2-5 mM |

| MgCl₂ | 4-10 mM in excess of total NTP concentration | 4-10 mM in excess of total NTP concentration | 4-10 mM in excess of total NTP concentration |

| Buffer | Tris-HCl or HEPES-based | Tris-HCl or HEPES-based | Tris-HCl or HEPES-based |

| DTT | 5-10 mM | 5-10 mM | 5-10 mM |

| Spermidine | 2 mM (optional, can aid in DNA precipitation at low temps) | 2 mM (optional) | 2 mM (optional) |

| RNase Inhibitor | Recommended (e.g., 20-40 units) | Recommended (e.g., 20-40 units) | Recommended (e.g., 20-40 units) |

| Enzyme | 30-50 units | 30-50 units | 20-40 units |

Table 2: Typical Optimal Reaction Conditions for In Vitro Transcription.

Experimental Protocols

The following are detailed, generalized protocols for in vitro transcription using T7, T3, and SP6 RNA polymerases. It is important to note that optimal conditions may vary depending on the specific DNA template and the desired RNA product.

Protocol 1: In Vitro Transcription with T7 RNA Polymerase

This protocol is designed for a standard 20 µL reaction and can be scaled up as needed.

Materials:

-

Linearized plasmid DNA or PCR product with a T7 promoter (1 µg)

-

Nuclease-free water

-

10X T7 Reaction Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

rNTP mix (10 mM each of ATP, CTP, GTP, UTP)

-

RNase Inhibitor (e.g., 40 U/µL)

-

T7 RNA Polymerase (e.g., 50 U/µL)

-

DNase I (RNase-free)

-

EDTA (0.5 M)

Procedure:

-

Thaw all reagents on ice.

-

Assemble the reaction at room temperature in the following order:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL of 10X T7 Reaction Buffer

-

2 µL of each rNTP (for a final concentration of 1 mM each)

-

1 µg of DNA template

-

0.5 µL of RNase Inhibitor

-

1 µL of T7 RNA Polymerase

-

-

Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

-

Incubate at 37°C for 2-4 hours. For longer transcripts, the incubation time can be extended.

-

To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding 2 µL of 0.5 M EDTA.

-

Purify the RNA using a suitable method (e.g., phenol/chloroform extraction followed by ethanol precipitation, or a column-based purification kit).

-

Quantify the RNA yield by UV-Vis spectrophotometry (e.g., NanoDrop) or fluorometric methods.[12]

-

Analyze the integrity of the RNA transcript by denaturing agarose gel electrophoresis.

Protocol 2: In Vitro Transcription with T3 RNA Polymerase

This protocol is for a standard 20 µL reaction. Note the sensitivity of T3 RNA polymerase to salt concentrations.

Materials:

-

Linearized plasmid DNA or PCR product with a T3 promoter (1 µg)

-

Nuclease-free water

-

10X T3 Reaction Buffer (400 mM Tris-HCl pH 8.0, 80 mM MgCl₂, 20 mM Spermidine, 100 mM DTT)

-

rNTP mix (10 mM each of ATP, CTP, GTP, UTP)

-

RNase Inhibitor (e.g., 40 U/µL)

-

T3 RNA Polymerase (e.g., 50 U/µL)

-

DNase I (RNase-free)

-

EDTA (0.5 M)

Procedure:

-

Thaw all reagents on ice.

-

At room temperature, assemble the reaction in the following order:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL of 10X T3 Reaction Buffer

-

2 µL of each rNTP (for a final concentration of 1 mM each)

-

1 µg of DNA template

-

0.5 µL of RNase Inhibitor

-

1 µL of T3 RNA Polymerase

-

-

Mix gently and centrifuge briefly.

-

Incubate at 37°C for 2 hours.

-

Add 1 µL of DNase I and incubate at 37°C for 15 minutes to digest the DNA template.

-

Terminate the reaction by adding 2 µL of 0.5 M EDTA.

-

Proceed with RNA purification as described in Protocol 1.

-

Quantify and analyze the synthesized RNA.

Protocol 3: In Vitro Transcription with SP6 RNA Polymerase

This protocol outlines a standard 20 µL reaction.[13][14]

Materials:

-

Linearized plasmid DNA or PCR product with an SP6 promoter (1 µg)

-

Nuclease-free water

-

10X SP6 Reaction Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

rNTP mix (10 mM each of ATP, CTP, GTP, UTP)

-

RNase Inhibitor (e.g., 40 U/µL)

-

SP6 RNA Polymerase (e.g., 20 U/µL)

-

DNase I (RNase-free)

-

EDTA (0.5 M)

Procedure:

-

Thaw reagents on ice.

-

Assemble the reaction at room temperature:

-

Nuclease-free water to a final volume of 20 µL

-

2 µL of 10X SP6 Reaction Buffer

-

2 µL of each rNTP (for a final concentration of 1 mM each)

-

1 µg of DNA template

-

0.5 µL of RNase Inhibitor

-

1 µL of SP6 RNA Polymerase

-

-

Mix gently and briefly centrifuge.

-

Incubate at 37°C for 1-2 hours. For shorter transcripts, incubation can be extended up to 16 hours.[13][14]

-

Digest the DNA template with 1 µL of DNase I for 15 minutes at 37°C.

-

Stop the reaction with 2 µL of 0.5 M EDTA.

-

Purify the RNA as described in Protocol 1.

-

Quantify and analyze the RNA product. For a quick analysis, 1 µl of the reaction can be run on a 1% agarose gel.[13][14]

Mandatory Visualizations

Experimental Workflow: mRNA Vaccine Production

The following diagram illustrates a simplified workflow for the production of an mRNA vaccine using in vitro transcription.

Caption: A simplified workflow for mRNA vaccine production using in vitro transcription.

Signaling Pathway: TGF-β Signaling

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of many cellular processes, and its study can be facilitated by the use of in vitro transcribed mRNA to express or inhibit key components of the pathway.

Caption: The canonical TGF-β signaling pathway.

References

- 1. neb.com [neb.com]

- 2. T7 RNA polymerase - Wikipedia [en.wikipedia.org]

- 3. custombiotech.roche.com [custombiotech.roche.com]

- 4. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacteriophage RNA polymerases: catalysts for mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. researchgate.net [researchgate.net]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. neb.com [neb.com]

- 11. In vitro transcription with T7 RNA polymerase - OpenWetWare [openwetware.org]

- 12. agilent.com [agilent.com]

- 13. neb.com [neb.com]

- 14. neb.com [neb.com]

An In-depth Technical Guide to dNTPs and rNTPs in Polymerase Chain Reaction

For Researchers, Scientists, and Drug Development Professionals

The Polymerase Chain Reaction (PCR) is a cornerstone of molecular biology, enabling the amplification of specific DNA sequences. The fidelity and efficiency of this process are critically dependent on the purity and composition of its core reagents, particularly the nucleoside triphosphates. This guide provides a detailed examination of the roles and differences between deoxyribonucleoside triphosphates (dNTPs), the essential building blocks of PCR, and ribonucleoside triphosphates (rNTPs), which are often viewed as contaminants in this context. A specific focus is placed on ribothymidine triphosphate (rTTP) and its relationship to standard nucleotides.

Core Molecular Differences: dNTPs vs. rNTPs

The fundamental distinction between a deoxyribonucleoside triphosphate (dNTP) and a ribonucleoside triphosphate (rNTP) lies in the structure of the pentose sugar ring.[1][2]

-

dNTPs (Deoxyribonucleoside Triphosphates): These are the building blocks for DNA synthesis.[1][3][4] The sugar component is deoxyribose, which crucially lacks a hydroxyl (-OH) group at the 2' carbon position.[2][5] The four standard dNTPs used in PCR are deoxyadenosine triphosphate (dATP), deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP).[6]

-

rNTPs (Ribonucleoside Triphosphates): These are the building blocks for RNA synthesis. The sugar is ribose, which possesses a hydroxyl group at the 2' carbon.[1][2][5] This 2'-OH group makes RNA more susceptible to hydrolysis and gives it a different helical geometry compared to DNA. The standard rNTPs are adenosine triphosphate (ATP), guanosine triphosphate (GTP), cytidine triphosphate (CTP), and uridine triphosphate (UTP).

A point of clarification is the distinction between thymine and uracil. In DNA, thymine (T) pairs with adenine (A). In RNA, uracil (U) pairs with adenine.[7] Therefore, the direct ribonucleotide counterpart to dTTP is UTP.[8] While ribothymidine triphosphate (rTTP) does exist, it is not a standard component of RNA synthesis.[9][10] For the purposes of PCR, the critical issue is the presence of any ribonucleotide, as DNA polymerases have evolved to discriminate based on the sugar, not just the base.

The Role of DNA Polymerase and Substrate Selectivity

The high fidelity of PCR relies on the remarkable ability of DNA polymerase to select the correct dNTP substrate from a pool of structurally similar molecules. This selection occurs at the enzyme's active site.

The "Steric Gate" Mechanism: DNA polymerases possess a "steric gate," a structural feature within the nucleotide-binding pocket that physically excludes rNTPs.[11] The presence of the 2'-OH group on an rNTP results in a steric clash with specific amino acid residues (like a conserved tyrosine) in the active site.[5][12] This clash prevents the rNTP from being positioned correctly for catalysis, thus ensuring the preferential incorporation of dNTPs.[5][12]

Despite this high selectivity, rNTPs can be misincorporated into the growing DNA strand, albeit at a much lower frequency than dNTPs.[5] This is particularly relevant given that cellular concentrations of rNTPs can be 10 to 100 times higher than dNTPs.[5][11]

Consequences of rNTP Contamination in PCR

The presence of rNTPs in a PCR reaction mixture is detrimental and can lead to several negative consequences:

-

Inhibition of DNA Polymerase: rNTPs act as competitive inhibitors by binding to the polymerase's active site without being efficiently incorporated.[11] This competition for the active site reduces the overall rate of the polymerization reaction, leading to lower PCR yields.

-

Chain Termination: If an rNTP is incorporated into the DNA strand, it can impede further extension by the DNA polymerase.[13] The altered sugar-phosphate backbone, due to the 2'-OH group, can distort the DNA double helix and reduce the efficiency of subsequent nucleotide additions.

-

Increased Mutagenesis: The presence of ribonucleotides can destabilize the DNA strand, making it more prone to spontaneous cleavage.[11] While this is more of a concern for in vivo genome stability, it underscores the importance of maintaining a pure deoxyribonucleotide pool for high-fidelity amplification.

Quantitative Considerations for PCR Protocols

Optimizing PCR requires careful control over reagent concentrations. The concentration of dNTPs directly impacts yield, fidelity, and specificity.

| Reagent | Typical Final Concentration | Effect of Lower Concentration (<50 µM) | Effect of Higher Concentration (>200 µM) |

| Each dNTP | 200 µM[14][15] | Enhances fidelity but reduces product yield.[14] | Increases yield (especially for long PCR) but can reduce fidelity and specificity.[14][16] |

| MgCl₂ | 1.5 - 2.0 mM[14] | Low or no PCR product.[14] | May increase yield of non-specific products.[14] |

| rNTPs | Should be absent | N/A | Competitive inhibition, reduced yield, potential for chain termination.[11] |

Note: dNTPs chelate Mg²⁺ ions. Therefore, increasing the dNTP concentration may require a corresponding increase in the MgCl₂ concentration to maintain optimal polymerase activity.[15][16]

Experimental Protocol: Standard PCR

This protocol outlines a standard PCR setup, emphasizing steps critical for avoiding nucleotide contamination.

Objective: To amplify a specific DNA target sequence.

Materials:

-

DNA Template (1-10 ng of plasmid DNA or 50-500 ng of genomic DNA)[17]

-

Forward and Reverse Primers (10 µM working stock)

-

High-Purity dNTP Mix (10 mM each)

-

Thermostable DNA Polymerase (e.g., Taq Polymerase, 5 U/µL)

-

10x PCR Buffer (containing MgCl₂)

-

Nuclease-free water

-

Aerosol-resistant pipette tips

-

Sterile PCR tubes

Methodology:

-

Reagent Preparation:

-

Thaw all reagents on ice. After thawing, gently vortex and briefly centrifuge the dNTP mix and other reagents to ensure homogeneity and collect contents at the bottom of the tube.

-

Prepare a master mix to minimize pipetting errors and ensure consistency across reactions. For a single 50 µL reaction, combine the following in a sterile microfuge tube on ice:

-

| Component | Volume for 50 µL Rxn | Final Concentration |

| 10x PCR Buffer | 5 µL | 1x |

| 10 mM dNTP Mix | 1 µL | 200 µM each |

| 10 µM Forward Primer | 2.5 µL | 0.5 µM |

| 10 µM Reverse Primer | 2.5 µL | 0.5 µM |

| DNA Polymerase | 0.5 µL | 2.5 U |

| Nuclease-free H₂O | to 49 µL | - |

-

Reaction Setup:

-

Aliquot 49 µL of the master mix into each PCR tube.

-

Add 1 µL of the DNA template to each tube.

-

For the No-Template Control (NTC), add 1 µL of nuclease-free water instead of DNA. This is crucial for detecting reagent contamination.[18]

-

Gently mix and centrifuge the tubes.

-

-

Thermal Cycling:

-

Place the PCR tubes in a thermal cycler and run a program such as the following (optimization may be required):

-

| Step | Temperature | Time | Cycles |

| Initial Denaturation | 95°C | 2-5 min | 1 |

| Denaturation | 95°C | 30 sec | |

| Annealing | 55-65°C | 30 sec | 25-35 |

| Extension | 72°C | 1 min/kb | |

| Final Extension | 72°C | 5-10 min | 1 |

| Hold | 4°C | ∞ | 1 |

-

Analysis:

-

Analyze the PCR products by running a 5-10 µL aliquot on an agarose gel alongside a DNA ladder.

-

Troubleshooting Nucleotide-Related PCR Issues

If a PCR experiment fails or yields unexpected results, contamination or degradation of nucleotide stocks is a possible cause.

References

- 1. differencebetween.com [differencebetween.com]

- 2. brainly.com [brainly.com]

- 3. geneticeducation.co.in [geneticeducation.co.in]

- 4. What functions do the dNTPs play in PCR? | AAT Bioquest [aatbio.com]

- 5. letstalkacademy.com [letstalkacademy.com]

- 6. Using dNTP in Polymerase Chain Reaction (PCR) | BioChain Institute Inc. [biochain.com]

- 7. Nucleoside triphosphate - Wikipedia [en.wikipedia.org]

- 8. What Is Deoxythymidine Triphosphate (dTTP)? [excedr.com]

- 9. Thymidine triphosphate - Wikipedia [en.wikipedia.org]

- 10. Triphosphates: Structure, Function & Synthesis explained [baseclick.eu]

- 11. pnas.org [pnas.org]

- 12. The control of the discrimination between dNTP and rNTP in DNA and RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ribonucleotide incorporation into DNA during DNA replication and its consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neb.com [neb.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. What is the typical concentration for dNTPs? | AAT Bioquest [aatbio.com]

- 17. Standard PCR Protocol - Creative Biogene [creative-biogene.com]

- 18. The Devil in the Details: Contamination in a PCR Lab [rapidmicrobiology.com]

understanding the structure of rATP, rCTP, rGTP, rUTP

An In-depth Technical Guide on the Core Structure of rATP, rCTP, rGTP, and rUTP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular architecture of the four canonical ribonucleoside triphosphates (rNTPs): adenosine triphosphate (rATP), cytidine triphosphate (rCTP), guanosine triphosphate (rGTP), and uridine triphosphate (rUTP). These molecules are not only the fundamental monomers for RNA synthesis but are also pivotal in a vast array of cellular processes, including energy metabolism, signal transduction, and enzyme regulation.[1][2][3] Understanding their precise structure is critical for research in molecular biology and for the development of novel therapeutics.

Core Molecular Structure

All ribonucleoside triphosphates share a common tripartite structure consisting of a nitrogenous base, a five-carbon ribose sugar, and a linear chain of three phosphate groups.[1][4]

-

Nitrogenous Base : The identity of the rNTP is determined by its nitrogenous base. These bases are classified into two categories: purines and pyrimidines.[2][4]

-

Purines (double-ring structure) : Adenine (A) in rATP and Guanine (G) in rGTP.

-

Pyrimidines (single-ring structure) : Cytosine (C) in rCTP and Uracil (U) in rUTP.

-

-

Ribose Sugar : A five-carbon pentose sugar, which is characteristic of ribonucleotides. A key structural feature is the presence of a hydroxyl (-OH) group on the 2' carbon, distinguishing it from the deoxyribose found in DNA.[5] This 2'-OH group makes RNA more chemically reactive and susceptible to hydrolysis compared to DNA.[5] The nitrogenous base is attached to the 1' carbon of the ribose via an N-glycosidic bond.[1]

-

Triphosphate Group : A chain of three phosphate groups (designated alpha, beta, and gamma) is linked to the 5' carbon of the ribose sugar.[1] The bond between the alpha-phosphate and the ribose is a phosphoester bond, while the links between the phosphates themselves are high-energy phosphoanhydride bonds.[1] The hydrolysis of these bonds, particularly the terminal gamma-phosphate, releases a significant amount of energy, which powers numerous cellular reactions.[3][6]

Quantitative Structural Data

The precise three-dimensional conformation of rNTPs is defined by several geometric parameters, including bond lengths, bond angles, and torsion angles. These parameters are not static and can vary depending on the environment and whether the nucleotide is in a free or bound state. The data below, derived from crystallographic studies, provides average values for key structural features.

| Parameter | Description | Adenosine (rATP) | Guanosine (rGTP) | Cytidine (rCTP) | Uridine (rUTP) |

| Glycosidic Torsion Angle (χ) | Rotation around the N-glycosidic bond, defining the base's orientation relative to the sugar. | Anti conformation | Anti conformation | Anti conformation | Anti conformation |

| Sugar Pucker | The conformation of the furanose ring of the ribose, typically C2'-endo or C3'-endo. | C2'-endo / C3'-endo | C2'-endo / C3'-endo | C2'-endo / C3'-endo | C2'-endo / C3'-endo |

| P-O Bond Lengths (Å) | Average length of the phosphorus-oxygen bonds in the triphosphate chain. | ~1.5 - 1.6 Å | ~1.5 - 1.6 Å | ~1.5 - 1.6 Å | ~1.5 - 1.6 Å |

| O-P-O Bond Angles (°) | Average angle between oxygen atoms bonded to the same phosphorus atom. | ~109.5° (tetrahedral) | ~109.5° (tetrahedral) | ~109.5° (tetrahedral) | ~109.5° (tetrahedral) |

Note: Specific values for bond lengths and angles can exhibit slight variations depending on the specific crystal structure and resolution. The anti conformation is generally favored for purines and pyrimidines in standard nucleic acid structures.[7]

Experimental Protocols for Structure Determination

The atomic-level structure of rNTPs is primarily determined using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

This technique provides a static, high-resolution picture of the molecule in its crystalline state.

Methodology:

-

Crystallization : A supersaturated solution of the purified rNTP is prepared. Through techniques like vapor diffusion, the solvent is slowly evaporated, allowing highly ordered crystals of the rNTP to form.

-

X-ray Diffraction : The crystal is mounted and exposed to a focused beam of X-rays. The electrons in the atoms of the rNTP scatter the X-rays, creating a unique diffraction pattern of spots of varying intensity.

-

Data Collection : The diffraction pattern is recorded by a detector as the crystal is rotated.

-

Structure Solution : The intensities and positions of the diffracted spots are computationally analyzed. Using Fourier transforms, an electron density map of the molecule is generated.

-

Model Building and Refinement : An atomic model of the rNTP is built into the electron density map. This model is then refined to best fit the experimental data, yielding precise information on bond lengths, angles, and overall conformation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy determines the structure and dynamics of molecules in solution, providing insights that are complementary to the static picture from crystallography.

Methodology:

-

Isotope Labeling : For detailed structural analysis, rNTPs are often synthesized with stable isotopes like ¹³C and ¹⁵N. This can be achieved by growing microorganisms (like E. coli) on labeled media (e.g., ¹³C-glucose and ¹⁵N-ammonium sulfate) and then extracting and purifying the rNTPs.[8][9][10]

-

Sample Preparation : The labeled rNTP is dissolved in a suitable buffer and placed in a strong magnetic field within the NMR spectrometer.

-

Data Acquisition : The sample is irradiated with radiofrequency pulses, which excite the atomic nuclei. As the nuclei relax, they emit signals that are detected by the spectrometer. A series of multi-dimensional experiments (e.g., HSQC, HMBC) are performed to correlate signals from different nuclei.[11]

-

Resonance Assignment : Each signal (resonance) in the NMR spectrum is assigned to a specific atom in the molecule.

-

Structure Calculation : Structural restraints, such as distances derived from the Nuclear Overhauser Effect (NOE) and torsion angles from scalar couplings, are used as input for computational algorithms to generate a family of 3D structures consistent with the experimental data.[10][12]

Role in Cellular Signaling Pathways

Beyond their role as building blocks, rATP and rGTP are central to cellular signaling, acting as molecular switches and second messengers.

GTP Signaling in G-Protein Coupled Receptor (GPCR) Pathways

GTP is fundamental to the function of G-proteins, which are crucial intermediaries in signal transduction.[13] The binding and hydrolysis of GTP control the activation and inactivation cycle of these proteins.

The GPCR signaling cycle begins when an extracellular ligand (like a hormone) binds to a GPCR, causing a conformational change.[14] This change allows the GPCR to interact with an inactive heterotrimeric G-protein, where the Gα subunit is bound to GDP. The GPCR then acts as a Guanine nucleotide Exchange Factor (GEF), promoting the dissociation of GDP and the binding of GTP to the Gα subunit.[14] This exchange activates the G-protein, causing the Gα-GTP subunit to dissociate from the Gβγ dimer. Both parts can then interact with downstream effector proteins (like adenylyl cyclase or phospholipase C), propagating the signal.[13][15] The signal is terminated when the intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to GDP, leading to the re-association of the inactive G-protein complex.[14]

ATP in Purinergic Signaling

ATP, when released into the extracellular space, acts as a potent signaling molecule by activating a class of receptors known as purinergic receptors (P2X and P2Y).[16][17][18] This form of signaling is crucial in neurotransmission, immune responses, and inflammation.

For example, in a P2Y receptor-mediated pathway, extracellular ATP binds to the receptor, which is a type of GPCR.[18] This activates an associated G-protein (often Gq), which in turn activates the enzyme phospholipase C (PLC). PLC cleaves the membrane lipid PIP₂ into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG activate Protein Kinase C (PKC), which phosphorylates target proteins, leading to a variety of cellular responses.[19]

References

- 1. Nucleoside triphosphate - Wikipedia [en.wikipedia.org]

- 2. Ribonucleotide: Definition, Overview, & Applications [excedr.com]

- 3. Triphosphates: Structure, Function & Synthesis explained [baseclick.eu]

- 4. Ribonucleotide - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. biologyonline.com [biologyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. More than Proton Detection—New Avenues for NMR Spectroscopy of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical synthesis and NMR spectroscopy of long stable isotope labelled RNA - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC06747J [pubs.rsc.org]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. biomedres.us [biomedres.us]

- 14. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. proventainternational.com [proventainternational.com]

- 16. Extracellular ATP signaling and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 18. journals.physiology.org [journals.physiology.org]

- 19. ahajournals.org [ahajournals.org]

The Cornerstone of Cellular Life: A Technical Guide to Ribonucleoside Triphosphates

An in-depth exploration of the discovery, function, and critical roles of ribonucleoside triphosphates (rNTPs) in cellular processes and as signaling molecules. This guide is intended for researchers, scientists, and professionals in drug development.

Executive Summary

Ribonucleoside triphosphates (rNTPs) are fundamental molecules essential for all known forms of life. Comprising a ribose sugar, a nitrogenous base (adenine, guanine, cytosine, or uracil), and three phosphate groups, these molecules are the building blocks of ribonucleic acid (RNA) and key players in cellular energy metabolism and signaling. This technical guide provides a comprehensive overview of the discovery of rNTPs, their core biochemical functions, their roles as signaling molecules, and detailed protocols for key experiments used to study them. Quantitative data on intracellular concentrations and enzyme kinetics are presented in structured tables for easy reference. Furthermore, signaling pathways and experimental workflows are visualized using DOT language diagrams to provide clear, logical representations of these complex processes.

Discovery and Historical Context

The journey to understanding ribonucleoside triphosphates began with the discovery of adenosine triphosphate (ATP). In 1929, German biochemist Karl Lohmann isolated ATP from muscle extracts.[1][2][3] Independently, Cyrus Fiske and Yellapragada Subbarow at Harvard Medical School also identified the molecule.[1][4][5] However, it was the pioneering work of Fritz Lipmann between 1939 and 1941 that established ATP as the principal energy currency of the cell, a concept he termed "energy-rich phosphate bonds".[2] The chemical synthesis of ATP was first achieved by Alexander Todd in 1948.[2][5] While ATP was the first to be discovered, the other ribonucleoside triphosphates—guanosine triphosphate (GTP), cytidine triphosphate (CTP), and uridine triphosphate (UTP)—were subsequently identified and recognized for their vital roles in cellular metabolism and the synthesis of RNA.

Core Biochemical Functions

The primary and most well-understood function of rNTPs is their role as the monomeric precursors for the synthesis of RNA.[6] During the process of transcription, RNA polymerase enzymes utilize ATP, GTP, CTP, and UTP to build a complementary RNA strand from a DNA template.[6] The energy required to form the phosphodiester bonds of the growing RNA chain is derived from the hydrolysis of the high-energy pyrophosphate bond within the rNTPs themselves.[6]

Beyond their role in transcription, rNTPs are central to cellular energy transfer. ATP is the universal energy currency, powering a vast array of cellular processes including muscle contraction, active transport, and biosynthesis.[6] GTP also serves as an energy source, particularly in protein synthesis and gluconeogenesis.[7] CTP is essential for the synthesis of lipids, while UTP plays a crucial role in the metabolism of carbohydrates.[8]

Ribonucleoside Triphosphates in Cellular Signaling

In addition to their fundamental metabolic roles, rNTPs are critical signaling molecules that regulate a wide range of cellular processes.

ATP as an Extracellular Signaling Molecule

Cells can release ATP into the extracellular environment, where it acts as a signaling molecule by binding to purinergic receptors (P2X and P2Y) on the surface of other cells. This process, known as purinergic signaling, is involved in a multitude of physiological responses, including neurotransmission, inflammation, and vascular tone regulation.

GTP in G-Protein Coupled Receptor (GPCR) Signaling

Guanosine triphosphate is a cornerstone of signal transduction through G-protein coupled receptors (GPCRs), one of the largest and most diverse families of cell surface receptors. The binding of an agonist to a GPCR triggers the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein.[9][10] This GTP binding induces a conformational change that leads to the dissociation of the G-protein into its active α-subunit and βγ-dimer, which then go on to modulate the activity of downstream effector proteins such as adenylyl cyclase and phospholipase C.[9][10] The intrinsic GTPase activity of the α-subunit eventually hydrolyzes GTP back to GDP, terminating the signal and allowing the G-protein to return to its inactive state.[9]

Diagram of a generic G-protein signaling pathway:

Caption: Generalized G-protein signaling cascade.

UTP and CTP as Signaling Molecules

Uridine and cytidine triphosphates also function as extracellular signaling molecules, primarily through their interaction with P2Y receptors.[11] UTP, for instance, can activate P2Y2 and P2Y4 receptors, leading to the mobilization of intracellular calcium and the activation of protein kinase C. CTP has also been shown to activate certain G-protein-coupled pathways.[11]

Quantitative Data

The intracellular concentrations of ribonucleoside triphosphates and the kinetic parameters of the enzymes that utilize them are critical for understanding their roles in cellular processes.

Intracellular Concentrations of rNTPs

The concentrations of rNTPs can vary depending on the cell type and its metabolic state. The following table summarizes typical intracellular concentrations in several model organisms.

| Nucleotide | E. coli (mM)[1] | S. cerevisiae (mM)[12] | HeLa Cells (nmol/10^6 cells) |

| ATP | 3.5 | 2.6 | 8.22 ± 0.75 |

| GTP | 1.66 | - | 2.58 ± 0.23 |

| CTP | 0.515 | - | - |

| UTP | 0.894 | - | - |

Kinetic Parameters of RNA Polymerases

The efficiency with which RNA polymerases utilize rNTPs is described by their Michaelis-Menten kinetic parameters, Km and Vmax (or kcat).

| Enzyme | rNTP | Km (µM) | kcat (s-1) |

| T7 RNA Polymerase [3] | ATP | 23 - 81 | 97 ± 52 |

| GTP | 76 ± 12 | 97 ± 52 | |

| CTP | 23 - 81 | 97 ± 52 | |

| UTP | 33 ± 6 | 97 ± 52 | |

| E. coli RNA Polymerase | ATP | ~4-6 fold higher in mutant | - |

| UTP | ~4-6 fold higher in mutant | - | |

| GTP | Less affected | - | |

| CTP | Less affected | - |

Experimental Protocols

A variety of experimental techniques are employed to study the function of ribonucleoside triphosphates. Detailed protocols for three key experiments are provided below.

In Vitro Transcription using T7 RNA Polymerase

This protocol describes the synthesis of RNA from a DNA template using T7 RNA polymerase, demonstrating the role of rNTPs as substrates.

Materials:

-

Linearized plasmid DNA or PCR product containing a T7 promoter upstream of the sequence to be transcribed (1 µg)

-

10X T7 Reaction Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

rNTP mix (10 mM each of ATP, GTP, CTP, UTP)

-

T7 RNA Polymerase (e.g., 50 U/µL)

-

RNase-free water

-

RNase inhibitor (optional)

-

DNase I (RNase-free)

Procedure:

-

Assemble the following reaction mixture at room temperature in a sterile, RNase-free microcentrifuge tube:

-

RNase-free water to a final volume of 20 µL

-

2 µL 10X T7 Reaction Buffer

-

2 µL rNTP mix

-

1 µg DNA template

-

1 µL T7 RNA Polymerase

-

(Optional) 1 µL RNase inhibitor

-

-

Mix gently by pipetting and incubate at 37°C for 2 hours.

-

Add 1 µL of DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15 minutes.

-

Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.

-

The synthesized RNA can be purified by phenol/chloroform extraction and ethanol precipitation or by using a commercial RNA purification kit.

-

Analyze the RNA product by denaturing agarose or polyacrylamide gel electrophoresis.

Diagram of the in vitro transcription workflow:

Caption: Workflow for in vitro RNA synthesis.

GTPγS Binding Assay for G-Protein Activation

This assay measures the activation of G-proteins by monitoring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Cell membranes expressing the GPCR of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)

-

GDP (10 µM)

-

Agonist of interest

-

[³⁵S]GTPγS (e.g., 0.1 nM)

-

Non-specific binding control (e.g., 10 µM unlabeled GTPγS)

-

Scintillation vials and scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

Procedure:

-

Prepare cell membranes from cells overexpressing the GPCR of interest.

-

In a microcentrifuge tube, combine:

-

Cell membranes (e.g., 10-20 µg of protein)

-

Assay Buffer

-

10 µM GDP

-

Agonist at various concentrations (for dose-response curves)

-

-

Pre-incubate the mixture at 30°C for 15 minutes to allow for agonist binding.

-

Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM. For non-specific binding control tubes, also add 10 µM unlabeled GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus.

-

Wash the filters three times with ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

Diagram of the GTPγS binding assay workflow:

Caption: Workflow for GTPγS binding assay.

Extraction and Quantification of Intracellular rNTPs by HPLC

This protocol outlines a general method for extracting and quantifying intracellular rNTPs using high-performance liquid chromatography (HPLC).

Materials:

-

Cultured cells or tissue sample

-

Ice-cold 60% methanol

-

Trichloroacetic acid (TCA)

-

HPLC system with a suitable column (e.g., C18 reverse-phase)

-

Mobile phase (e.g., ammonium acetate buffer with an acetonitrile gradient)

-

rNTP standards (ATP, GTP, CTP, UTP)

Procedure:

-

Extraction:

-

Harvest cells by centrifugation at a low speed at 4°C.

-

Resuspend the cell pellet in a known volume of ice-cold 60% methanol.

-

Alternatively, for tissue samples, homogenize in ice-cold TCA.

-

Incubate on ice for 30 minutes to precipitate macromolecules.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant containing the nucleotides.

-

-

Quantification:

-

Inject a known volume of the extract onto the HPLC column.

-

Separate the nucleotides using an appropriate gradient of the mobile phase.

-

Detect the nucleotides by their UV absorbance (typically at 254 nm).

-

Prepare a standard curve using known concentrations of rNTP standards.

-

Quantify the amount of each rNTP in the sample by comparing the peak areas to the standard curve.

-

Normalize the results to the cell number or tissue weight.

-

Conclusion and Future Directions

Ribonucleoside triphosphates are undeniably central to life, serving as the fundamental units of genetic information transfer, the primary currency of cellular energy, and versatile signaling molecules. From their initial discovery to the ongoing elucidation of their complex roles in cellular regulation, the study of rNTPs continues to be a vibrant area of research. The development of sophisticated analytical techniques has enabled a deeper understanding of their dynamic intracellular concentrations and the intricate kinetics of the enzymes that govern their metabolism.

Future research will likely focus on the spatial and temporal dynamics of rNTP pools within subcellular compartments and their role in the regulation of complex cellular processes such as gene expression and cell fate decisions. Furthermore, the continued exploration of rNTP analogs holds significant promise for the development of novel therapeutic agents targeting a wide range of diseases, from viral infections to cancer. The comprehensive understanding of the discovery and function of ribonucleoside triphosphates provided in this guide serves as a foundation for these future endeavors.

References

- 1. Characterization of Nucleotide Pools as a Function of Physiological State in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. dna.caltech.edu [dna.caltech.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The advantage of channeling nucleotides for very processive functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G alpha subunit - Wikipedia [en.wikipedia.org]

- 9. Gs alpha subunit - Wikipedia [en.wikipedia.org]

- 10. Km[ATP] for Protein synthesis rate - Bacteria Escherichia coli - BNID 104731 [bionumbers.hms.harvard.edu]

- 11. Time-resolved Measurements of Intracellular ATP in the Yeast Saccharomyces cerevisiae using a New Type of Nanobiosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Association of RNA polymerase having increased Km for ATP and UTP with hyperexpression of the pyrB and pyrE genes of Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

Ribothymidine Triphosphate (rTTP) as a Building Block for RNA Molecules: A Technical Guide

Abstract: Ribonucleic acid (RNA) is a cornerstone of molecular biology, traditionally understood to be synthesized from the four canonical ribonucleoside triphosphates: adenosine triphosphate (ATP), guanosine triphosphate (GTP), cytidine triphosphate (CTP), and uridine triphosphate (UTP). However, the enzymatic incorporation of modified nucleotides offers a powerful strategy to enhance RNA functionality for therapeutic and research applications. This technical guide provides an in-depth exploration of ribothymidine triphosphate (rTTP), or 5-methyluridine triphosphate (m5U), a modified nucleotide, as a building block for RNA molecules. We detail the synthesis of rTTP, its enzymatic incorporation into RNA transcripts via in vitro transcription, and the resulting properties and applications of the modified RNA, with a focus on enhanced thermal stability and its relevance in the development of RNA therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage modified RNA technologies.

Introduction to Ribothymidine Triphosphate (rTTP)

Ribothymidine triphosphate (rTTP) is a ribonucleoside triphosphate containing the base thymine (5-methyluracil), which is typically found in DNA. Its structure is identical to the canonical RNA nucleotide UTP, except for a methyl group at the 5th position of the uracil ring. This modification, while seemingly minor, has significant implications for the properties of the resulting RNA molecule.

The enzymatic polymerization of modified triphosphates is a versatile method for producing functionalized nucleic acids.[1][2] The inclusion of rTTP in RNA transcripts is primarily achieved through in vitro transcription (IVT) using bacteriophage RNA polymerases, such as T7 RNA polymerase, which can tolerate a range of modified substrates.[3][4] RNA molecules containing 5-methyluridine (the nucleoside form of rTTP) have been shown to mediate sustained gene expression and are being explored for therapeutic applications.[5][6][7] One of the most significant advantages of incorporating rTTP is the increased thermal stability of the resulting RNA, which is critical for applications requiring robust molecular structures.[8][9]

Synthesis of Ribothymidine Triphosphate (rTTP)

The general strategy involves a multi-step process starting from the ribothymidine nucleoside. This process includes protecting reactive hydroxyl groups, followed by sequential phosphorylation at the 5' position to generate the triphosphate moiety, and finally, deprotection to yield the final rTTP product. Enzymatic approaches using engineered kinases also represent a viable and increasingly popular route for synthesizing modified NTPs.

References

- 1. Sequence-Dependent Melting and Refolding Dynamics of RNA UNCG Tetraloops Using Temperature-Jump/Drop Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In vitro transcription with T7 RNA polymerase - OpenWetWare [openwetware.org]

- 4. promegaconnections.com [promegaconnections.com]

- 5. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Role of ribothymidine in the thermal stability of transfer RNA as monitored by proton magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Metabolic Pathways of Ribonucleoside Triphosphates (rNTPs)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ribonucleoside triphosphates (rNTPs) are fundamental molecules essential for life, serving not only as the building blocks for RNA synthesis during transcription but also as crucial players in cellular energy metabolism, signaling, and the synthesis of deoxyribonucleoside triphosphates (dNTPs) required for DNA replication.[1][2][3] The cellular pools of rNTPs are meticulously maintained through a balance of de novo synthesis, salvage pathways, and degradation.[4][5][6] Understanding the intricate metabolic pathways governing rNTP concentrations is critical for research in cell biology, disease pathogenesis, and for the development of novel therapeutic agents, particularly in oncology and virology.

This technical guide provides a comprehensive overview of the core metabolic pathways involving rNTPs. It details the de novo and salvage synthesis routes for purines and pyrimidines, presents quantitative data on metabolite concentrations, and outlines key experimental protocols for their investigation.

Core Metabolic Pathways of rNTP Synthesis

Cells employ two primary strategies to synthesize ribonucleotides: the de novo pathway, which builds the nucleotide bases from simpler metabolic precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.[5][7][8]

De Novo Synthesis Pathways

The de novo synthesis pathways are energetically demanding processes that assemble the purine and pyrimidine rings from precursors like amino acids, CO2, and one-carbon units.[5][8] Proliferating cells, in particular, rely heavily on this pathway to meet the high demand for nucleotides required for DNA and RNA synthesis.[4][5]

1.1.1 De Novo Purine Synthesis

The synthesis of the purine ring occurs directly on an activated ribose-5-phosphate molecule. The process begins with phosphoribosyl pyrophosphate (PRPP) and involves a ten-step enzymatic pathway to produce the first purine nucleotide, inosine monophosphate (IMP). IMP then serves as the branch-point precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP). These are subsequently phosphorylated to their diphosphate and triphosphate forms (ADP/GDP and ATP/GTP).

Caption: De Novo Purine Synthesis Pathway.

1.1.2 De Novo Pyrimidine Synthesis

Unlike purine synthesis, the pyrimidine ring (orotate) is synthesized first and then attached to PRPP. The pathway begins with carbamoyl phosphate and aspartate, leading to the formation of uridine monophosphate (UMP). UMP is the precursor for all other pyrimidine nucleotides. It is phosphorylated to UDP and then UTP. UTP can be subsequently converted to cytidine triphosphate (CTP).

Caption: De Novo Pyrimidine Synthesis Pathway.

Salvage Pathways

Salvage pathways are an energy-efficient alternative to de novo synthesis, recycling nucleobases and nucleosides from the degradation of RNA and DNA or from dietary sources.[5][7] These pathways are particularly crucial in tissues that have limited or no de novo synthesis capacity.[7][8] The core reaction involves the conversion of a nucleobase to a nucleotide by phosphoribosyltransferases, using PRPP.

References

- 1. rNTP - Wikipedia [en.wikipedia.org]

- 2. altmeyers.org [altmeyers.org]

- 3. Ribonucleoside Triphosphates as Substrate of Human Immunodeficiency Virus Type 1 Reverse Transcriptase in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. differencebetween.com [differencebetween.com]

An In-Depth Technical Guide to Recombinant T-Cell Receptor Proteins (rTTPs) for Novice Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Recombinant T-cell receptor proteins (rTTPs) represent a burgeoning class of biologics with immense therapeutic and research potential. Unlike traditional antibodies that recognize surface antigens, rTTPs are engineered to target intracellular proteins presented as peptide fragments on the cell surface by the major histocompatibility complex (MHC). This capability opens up a vast new landscape of therapeutic targets. However, native T-cell receptors (TCRs) possess characteristics, such as low affinity and stability, that are suboptimal for soluble therapeutic development.[1][2] This guide provides a comprehensive overview of the core principles of rTTPs, detailing their engineering, production, and characterization. It includes detailed experimental protocols for key assays, summarizes critical quantitative data, and visualizes complex biological and experimental processes to equip novice researchers with the foundational knowledge required to explore this innovative field.

Introduction to T-Cell Receptors and the Need for Recombinant Engineering

T-cell receptors are heterodimeric proteins on the surface of T-lymphocytes responsible for recognizing specific peptide antigens presented by MHC molecules (pMHC).[3] This recognition is a cornerstone of the adaptive immune response, enabling the detection and elimination of infected or malignant cells.[4] The therapeutic potential of harnessing this specificity is significant, as it allows for the targeting of the entire intracellular proteome.[2][5]

However, the natural properties of TCRs present challenges for their development as soluble drugs:

-

Low Affinity: Naturally occurring TCRs typically bind to their pMHC ligands with weak to moderate affinity (K_D values in the micromolar range), which is often insufficient for a soluble therapeutic to be effective.[2][4][6]

-

Suboptimal Stability: The TCR complex is inherently a membrane-bound protein, and when produced as a soluble molecule, it can suffer from poor stability and low production yields.[1][2][7]

To overcome these limitations, protein engineering strategies are employed to create rTTPs with enhanced stability and affinity, transforming them into potent, antibody-like targeting agents.[1][2][8] These engineered molecules can be used as direct targeting agents or as part of larger constructs, such as bispecific T-cell engagers that redirect the patient's own T-cells to kill tumor cells.[1][7]

rTTP Engineering, Production, and Purification Workflow

The generation of a functional rTTP is a multi-step process that begins with gene design and culminates in a highly purified, functional protein. While typically manufactured in Escherichia coli, this process often involves complex refolding steps and can result in low yields.[7] However, recent advancements have explored expression in mammalian cells to achieve antibody-like yields.[7]

The general workflow is outlined below.

References

- 1. Engineering soluble T‐cell receptors for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering soluble T-cell receptors for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The production, purification and crystallization of a soluble heterodimeric form of a highly selected T-cell receptor in its unliganded and liganded state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. researchgate.net [researchgate.net]

- 6. Stable, soluble, high-affinity, engineered T cell receptors: novel antibody-like proteins for specific targeting of peptide antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. researchgate.net [researchgate.net]

Sourcing and Purity Considerations for Recombinant Tril-tril-phalangine (rTTPs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical considerations for sourcing and ensuring the purity of recombinant Tril-tril-phalangine (rTTPs), a novel protein of interest in advanced therapeutic research. The successful application of rTTPs in research and drug development is contingent upon the selection of an appropriate expression system and the implementation of a robust purification and characterization strategy. This document outlines various expression platforms, detailed experimental protocols for purification, and methods for comprehensive purity analysis to guide researchers in producing high-quality, active rTTPs.

Sourcing rTTPs: A Comparative Analysis of Expression Systems

The choice of an expression system is a pivotal decision in the production of recombinant proteins, as it significantly influences protein yield, solubility, post-translational modifications, and overall functionality. The optimal system for rTTPs will depend on the specific downstream application, required quantity, and the biochemical properties of the protein itself. Below is a comparative overview of the most common recombinant protein expression systems.

Table 1: Comparison of Recombinant Protein Expression Systems

| Feature | Bacterial (E. coli) | Yeast (Pichia pastoris) | Insect (Baculovirus) | Mammalian (CHO, HEK293) |

| Typical Yield | 1-10 g/L[1] | Up to 20 g/L[1] | 1-500 mg/L | 0.5-5 g/L[1] |

| Purity (Post-Purification) | 50-70% (initial); >90% (multi-step)[1] | ~80% (initial); >95% (multi-step)[1] | >98%[2] | >99%[2] |

| Post-Translational Modifications | None | Glycosylation (can be hyperglycosylated), disulfide bonds | Complex glycosylation (more similar to mammalian), disulfide bonds | Human-like glycosylation, phosphorylation, disulfide bonds |

| Cost | Low | Medium | High | Very High |

| Production Time | Short (days) | Medium (weeks) | Long (weeks) | Very Long (months for stable lines) |

| Complexity | Low | Medium | High | Very High |

| Key Advantages | Rapid growth, high yield, low cost | High yield, capable of some PTMs, scalable | High-level expression of complex proteins, proper folding | Most authentic PTMs, high probability of functional protein |

| Key Disadvantages | No PTMs, inclusion body formation | Hyperglycosylation, potential for incorrect folding | More complex and time-consuming | High cost, lower yields, complex culture conditions |

Purification of Recombinant TTPs: A Multi-Step Approach

Achieving high purity of rTTPs is essential for functional and structural studies, as well as for therapeutic applications. A typical purification strategy involves a combination of chromatography techniques that exploit the unique physicochemical properties of the target protein.

Initial Capture: Affinity Chromatography

Affinity chromatography is a powerful first step to isolate the rTTP from the crude cell lysate. This technique utilizes a specific interaction between the protein and a ligand immobilized on a chromatography resin. To facilitate this, rTTPs are often expressed with an affinity tag, such as a polyhistidine (His-tag) or Glutathione-S-Transferase (GST) tag.

-

Resin Preparation: Equilibrate the Nickel-Nitriloacetic acid (Ni-NTA) agarose resin with a binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).

-

Sample Loading: Load the clarified cell lysate containing the His-tagged rTTP onto the equilibrated column.

-

Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elution: Elute the bound His-tagged rTTP using an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Fraction Collection: Collect the eluted fractions and analyze for the presence of rTTP using SDS-PAGE.

Intermediate Purification: Ion-Exchange Chromatography (IEX)

Following the initial capture step, ion-exchange chromatography can be employed to further purify the rTTP based on its net surface charge. The choice between anion-exchange (binds negatively charged proteins) and cation-exchange (binds positively charged proteins) chromatography depends on the isoelectric point (pI) of the rTTP and the pH of the buffer.

-

Resin Selection and Equilibration: Choose an appropriate anion-exchange resin (e.g., Q-Sepharose) and equilibrate the column with a low-salt start buffer (e.g., 20 mM Tris-HCl, pH 8.5).

-

Sample Loading: Load the rTTP-containing fraction from the affinity chromatography step (after buffer exchange into the start buffer) onto the column.

-

Washing: Wash the column with the start buffer to remove any unbound contaminants.

-

Elution: Elute the bound rTTP by applying a linear or step gradient of increasing salt concentration (e.g., 0-1 M NaCl in the start buffer).

-

Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE to identify those containing the purified rTTP.

Polishing Step: Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography, also known as gel filtration, is often used as a final polishing step to separate the rTTP from any remaining protein contaminants and aggregates based on their hydrodynamic radius.

-

Column Equilibration: Equilibrate the SEC column (e.g., Superdex 200) with a suitable buffer (e.g., PBS or a buffer appropriate for the final application).

-

Sample Loading: Concentrate the rTTP sample from the IEX step and load a small, defined volume onto the column.

-

Isocratic Elution: Elute the sample with the equilibration buffer at a constant flow rate. Larger molecules will elute first, followed by smaller molecules.

-

Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE to identify the fractions containing pure, monomeric rTTP.

Table 2: Example Purification Table for rTTP

| Purification Step | Total Protein (mg) | rTTP Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |

| Crude Lysate | 500 | 100,000 | 200 | 100 | 5 |

| Affinity (His-tag) | 25 | 90,000 | 3,600 | 90 | 75 |

| Ion-Exchange | 10 | 80,000 | 8,000 | 80 | 95 |

| Size-Exclusion | 8 | 75,000 | 9,375 | 75 | >98 |

Purity and Quality Assessment of rTTPs

A comprehensive assessment of purity, identity, and integrity is crucial to ensure the quality and reliability of the final rTTP product. A combination of analytical techniques should be employed.

Purity and Molecular Weight Determination: SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to assess the purity and apparent molecular weight of the rTTP at each stage of the purification process.

-

Sample Preparation: Mix the protein sample with Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the denatured samples onto a polyacrylamide gel and apply an electric current to separate the proteins based on their size.

-

Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.

-

Analysis: Assess the purity by observing the number and intensity of protein bands. The presence of a single, prominent band at the expected molecular weight indicates high purity.

Identity Confirmation: Western Blotting

Western blotting is used to confirm the identity of the purified rTTP using a specific antibody.

-

Protein Transfer: After SDS-PAGE, transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the rTTP or its affinity tag.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. A band at the correct molecular weight confirms the identity of the rTTP.

High-Resolution Purity Analysis: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) can provide a high-resolution assessment of protein purity.

-

Column and Mobile Phase: Use a C4 or C18 reverse-phase column and a mobile phase consisting of an aqueous solvent (A; e.g., 0.1% TFA in water) and an organic solvent (B; e.g., 0.1% TFA in acetonitrile).

-

Gradient Elution: Inject the purified rTTP sample and elute with a gradient of increasing organic solvent concentration.

-

Detection: Monitor the eluate using a UV detector at 214 nm and 280 nm.

-

Analysis: A highly pure sample will show a single, sharp peak. The peak area can be used to quantify purity.

Definitive Identity and Integrity: Mass Spectrometry (MS)

Mass spectrometry provides an accurate determination of the molecular weight of the rTTP, confirming its identity and allowing for the detection of any modifications or degradation products.

-

Sample Preparation: Desalt the purified rTTP sample.

-

Infusion and Ionization: Infuse the sample into the ESI source where it is ionized.

-

Mass Analysis: Analyze the mass-to-charge ratio of the ions in the mass analyzer.

-

Data Deconvolution: Deconvolute the resulting multi-charged spectrum to obtain the precise molecular mass of the intact protein.

Visualizing Workflows and Pathways

Signaling Pathway Involving TTP

Caption: A simplified signaling pathway illustrating the role of TTP in regulating mRNA degradation.

Experimental Workflow for rTTP Production and Purification

Caption: A general experimental workflow for the production and purification of recombinant TTP.

Logical Relationship for Purity Assessment

Caption: Logical relationships between purity assessment techniques and the information they provide.

References

Application Notes and Protocols for the Preparation of rNTP Mix for In Vitro Transcription

For Researchers, Scientists, and Drug Development Professionals

Introduction